(1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropyl)methanamine is an organic compound characterized by the molecular formula and a molecular weight of approximately 179.26 g/mol. This compound features a cyclopropyl group attached to a methanamine structure, which is further substituted with a 1,3-dimethyl-1H-pyrazole moiety. Its unique structure endows it with distinct physical and chemical properties, making it valuable in various scientific applications, particularly in chemistry and biology .
The synthesis of (1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropyl)methanamine typically involves a reaction between 1,3-dimethyl-1H-pyrazole-5-carbaldehyde and cyclopropylamine. The reaction conditions are critical for achieving high yields and purity; typically, this involves controlled temperatures and the use of solvents that facilitate the reaction without leading to side products.
Synthetic Routes:
Industrial production may also utilize bulk synthesis techniques where larger quantities are required, ensuring that the reaction conditions are optimized for scalability.
The molecular structure of (1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropyl)methanamine can be represented using various chemical notation systems:
Property | Value |
---|---|
Molecular Formula | C10H17N3 |
Molecular Weight | 179.26 g/mol |
IUPAC Name | 1-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropylmethanamine |
InChI | InChI=1S/C10H17N3/c1-8-5-9(13(2)12-8)6-10(7-11)3-4-10/h5H,3-4,6-7,11H2,1-2H3 |
InChI Key | SIAHLKRUINFTPP-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C(=C1)CC2(CC2)CN)C |
This data highlights the compound's structural complexity and its potential for reactivity due to the presence of both cyclic and heterocyclic components .
(1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropyl)methanamine can participate in several types of chemical reactions:
Types of Reactions:
Common Reagents:
Reagents used in these reactions include:
These reactions can lead to various products depending on the specific conditions employed.
The mechanism of action for (1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropyl)methanamine is primarily based on its ability to interact with biological targets. It may function as a ligand that binds to metal ions or other biomolecules, influencing their reactivity and biological activity. This interaction is crucial in understanding its potential applications in drug discovery and development .
The physical properties of (1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropyl)methanamine include its state at room temperature (solid), solubility in various solvents (often polar solvents), and stability under standard laboratory conditions.
Key Properties:
Property | Value |
---|---|
Appearance | Solid |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
Chemical properties include reactivity with acids and bases, potential for forming salts with acids, and behavior under different pH conditions .
(1-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)cyclopropyl)methanamine has several scientific applications:
Chemistry:
It serves as a building block in synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology:
The compound is utilized in studying biological processes and has potential as a bioactive molecule in drug discovery efforts.
Industry:
It functions as an intermediate in producing various chemicals and materials, highlighting its versatility across multiple domains .
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3